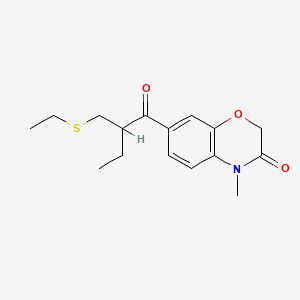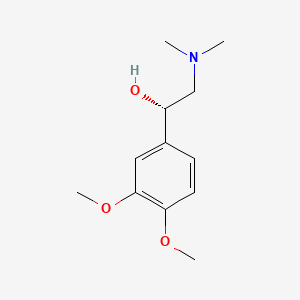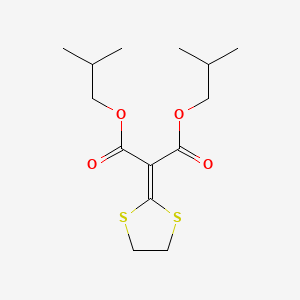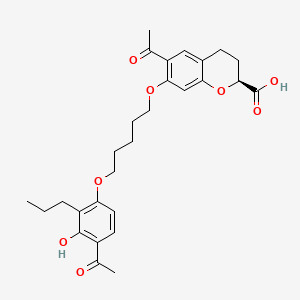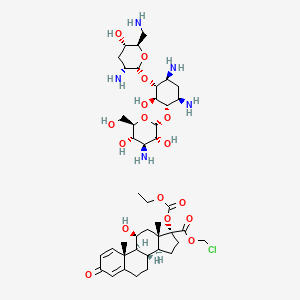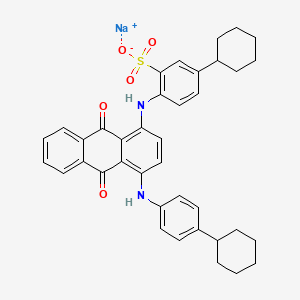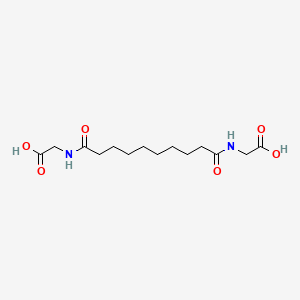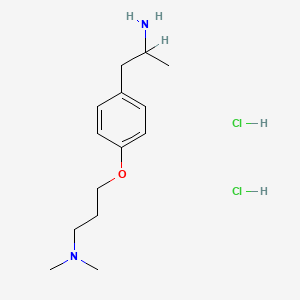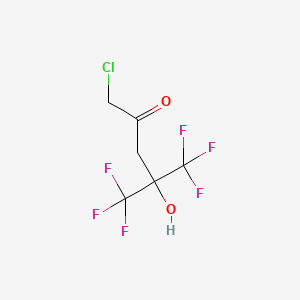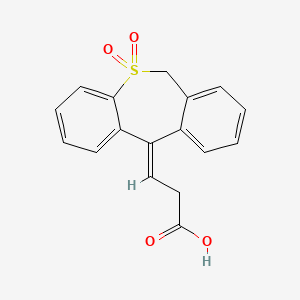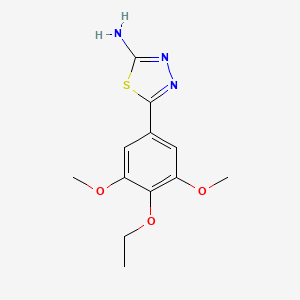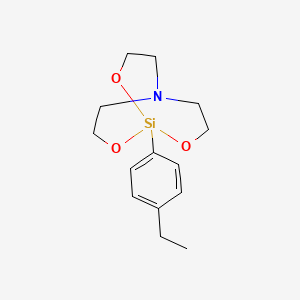
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(4-ethylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(4-ethylphenyl)- is a complex organosilicon compound belonging to the silatrane family. Silatranes are known for their unique tricyclic structure, which imparts significant stability and reactivity.
Preparation Methods
The synthesis of 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(4-ethylphenyl)- typically involves the reaction of silatrane HSi(OCH₂CH₂)₃N with mercury (II) salts (HgX₂), where X can be various substituents such as OCOMe, OCOCF₃, OCOCCl₃, SCN, or Br. This reaction yields the corresponding 1-substituted silatranes in good yields . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high purity and yield.
Chemical Reactions Analysis
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(4-ethylphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of siloxane derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄), resulting in the formation of silane derivatives.
Common reagents and conditions for these reactions include oxidizing agents like hydrogen peroxide (H₂O₂), reducing agents like LiAlH₄, and nucleophiles such as halides or amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(4-ethylphenyl)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(4-ethylphenyl)- involves its interaction with various molecular targets and pathways. The tricyclic structure allows it to form stable complexes with metal ions and other molecules, facilitating various chemical reactions. The compound’s reactivity is primarily due to the presence of the silicon atom, which can form strong bonds with other elements, enhancing its stability and reactivity .
Comparison with Similar Compounds
Similar compounds to 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(4-ethylphenyl)- include:
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-phenyl-: This compound has a phenyl group instead of an ethylphenyl group, which may result in different reactivity and applications.
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-ethenyl-: This compound contains an ethenyl group, which can impart different chemical properties and reactivity.
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-ethyl-: This compound has an ethyl group, which may affect its stability and reactivity compared to the ethylphenyl derivative.
The uniqueness of 2,8,9-Trioxa-5-aza-1-silabicyclo(33
Properties
CAS No. |
128023-23-4 |
|---|---|
Molecular Formula |
C14H21NO3Si |
Molecular Weight |
279.41 g/mol |
IUPAC Name |
1-(4-ethylphenyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C14H21NO3Si/c1-2-13-3-5-14(6-4-13)19-16-10-7-15(8-11-17-19)9-12-18-19/h3-6H,2,7-12H2,1H3 |
InChI Key |
VMXZNGPIJYGIAL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)[Si]23OCCN(CCO2)CCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



